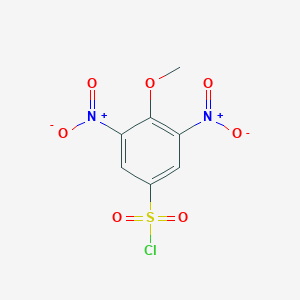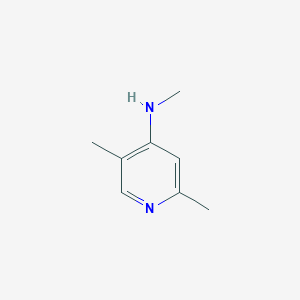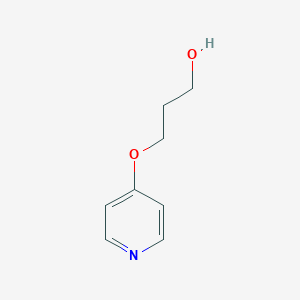
3,4,5-Trifluoroanilina
Descripción general
Descripción
3,4,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
La 3,4,5-trifluoroanilina se utiliza a menudo como una anilina deficiente en electrones para el estudio del alcance del sustrato en la síntesis orgánica . Es un bloque de construcción con tres átomos de flúor en las posiciones 3-, 4- y 5- .
Investigación de OLED
Este compuesto se utiliza para sintetizar perovskitas para OLED (diodos orgánicos emisores de luz) . Una película de perovskita cuasi-2D que consiste en bromuro de plomo y this compound muestra una luminancia máxima de 1.2 × 10^3 cd/m^2 y una eficiencia de corriente de hasta 0.3 cd/A .
Descubrimiento de Fármacos
La this compound es un bloque de construcción de anilina fluorada utilizado en el descubrimiento de fármacos . Por ejemplo, un modulador de ensamblaje de la cápside que inhibe la replicación del virus de la hepatitis B se sintetiza a partir de this compound .
Funcionalización de Nanotubos de Carbono
Se pueden producir centros de color orgánico mediante nanotubos de carbono de pared simple (SWCNT) funcionalizados con this compound, generando bandas de fluorescencia distintas a longitudes de onda más largas a partir de la emisión de SWCNT . La funcionalización de SWCNT se realiza en una sola olla con this compound, SWCNT, nitrito de sodio y ácido clorosulfónico .
Inhibición Selectiva del Citocromo P450 2E1/2A6
La this compound y otras anilinas halogenadas se han utilizado para estudiar la inhibición selectiva del citocromo P450 2E1/2A6 sobre la activación metabólica de la dimetilnitrosamina en microsomas hepáticos humanos .
Datos de Propiedades Termo-físicas
El Instituto Nacional de Estándares y Tecnología (NIST) proporciona acceso a una colección de datos de propiedades termodinámicas críticamente evaluados para compuestos puros como la this compound
Mecanismo De Acción
Target of Action
3,4,5-Trifluoroaniline is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis . The primary targets of 3,4,5-Trifluoroaniline include single-wall carbon nanotubes (SWCNTs) and the hepatitis B virus .
Mode of Action
3,4,5-Trifluoroaniline interacts with its targets in a few ways. It can functionalize SWCNTs, generating distinct fluorescence bands at longer wavelengths from the emission of SWCNTs . This functionalization is performed in one pot with 3,4,5-trifluoroaniline, SWCNTs, sodium nitrite, and chlorosulfonic acid . Additionally, a capsid assembly modulator that inhibits the replication of the hepatitis B virus can be synthesized from 3,4,5-trifluoroaniline .
Biochemical Pathways
It is known that the compound plays a role in the functionalization of swcnts and the synthesis of a capsid assembly modulator for the hepatitis b virus
Result of Action
The molecular and cellular effects of 3,4,5-Trifluoroaniline’s action include the production of distinct fluorescence bands at longer wavelengths from the emission of functionalized SWCNTs . Additionally, the compound can inhibit the replication of the hepatitis B virus through the synthesis of a capsid assembly modulator .
Action Environment
The action, efficacy, and stability of 3,4,5-Trifluoroaniline can be influenced by various environmental factors. For instance, the functionalization of SWCNTs is performed in one pot with 3,4,5-trifluoroaniline, SWCNTs, sodium nitrite, and chlorosulfonic acid The specific conditions under which these reactions occur can impact the compound’s action
Análisis Bioquímico
Biochemical Properties
3,4,5-Trifluoroaniline is known to interact with various enzymes and proteins. For instance, it has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 3,4,5-Trifluoroaniline on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a capsid assembly modulator that inhibits the replication of hepatitis B virus is synthesized from 3,4,5-Trifluoroaniline .
Molecular Mechanism
At the molecular level, 3,4,5-Trifluoroaniline exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3,4,5-Trifluoroaniline can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 3,4,5-Trifluoroaniline can vary with different dosages in animal models
Metabolic Pathways
3,4,5-Trifluoroaniline is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 3,4,5-Trifluoroaniline within cells and tissues can involve various transporters or binding proteins It can also have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of 3,4,5-Trifluoroaniline and its effects on activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
3,4,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369320 | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-96-8 | |
| Record name | 3,4,5-Trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4,5-Trifluoroaniline be used to synthesize other useful compounds?
A: Yes, 3,4,5-Trifluoroaniline serves as a valuable starting material for synthesizing various fluorinated organic compounds. One study demonstrated a regioselective procedure to introduce alcohols at the 3-position of 3,4,5-Trifluoroaniline. [] This method, utilizing powdered NaOH and a crown ether catalyst in toluene, offers a scalable approach to creating diverse 3-alkoxy-4,5-difluoroaniline derivatives. This regioselective control is crucial for developing compounds with specific properties and applications.
Q2: Beyond its synthetic utility, does 3,4,5-Trifluoroaniline exhibit other interesting properties?
A: Research suggests that 3,4,5-Trifluoroaniline might have potential in material science and biomedical fields. One study explored its use in perovskite solar cell fabrication. [] Incorporating 3,4,5-Trifluoroaniline iodide (TFAI) into the perovskite precursor led to improved crystallization and passivation of grain boundaries, ultimately enhancing the open circuit voltage of the solar cells. Furthermore, 3,4,5-Trifluoroaniline's ability to enhance the dielectric properties of polymer nanocomposites has been investigated for potential use in dielectric elastomer actuators. [] This highlights the versatility of this compound and its potential applications in diverse fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


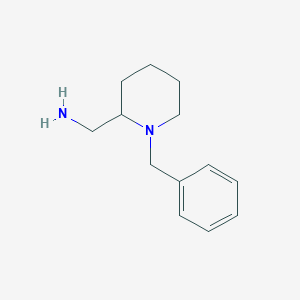
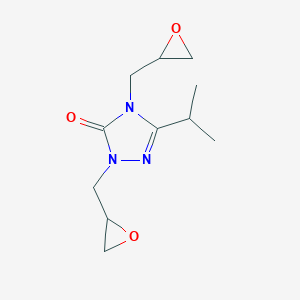
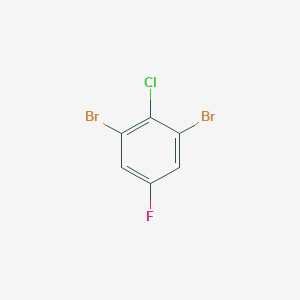

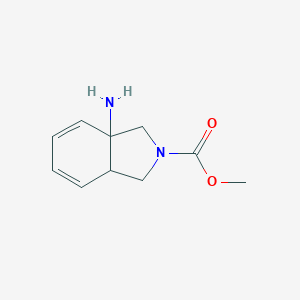





![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
